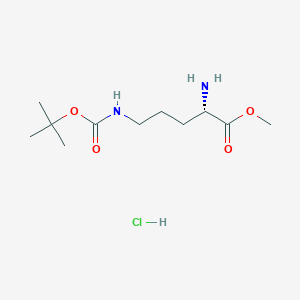

H-Orn(Boc)-OMe.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTVFHJMWNCIRB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-96-8 | |

| Record name | L-Ornithine, N5-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to H-Orn(Boc)-OMe.HCl: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl (2S)-2-amino-5-[(tert-butoxycarbonyl)amino]pentanoate hydrochloride, commonly known as H-Orn(Boc)-OMe.HCl. It is a crucial intermediate in synthetic organic chemistry, particularly valued in peptide synthesis and as a building block for pharmaceutical agents. This document details its chemical and physical properties, experimental protocols for its synthesis and use, and its significant role in the development of targeted cancer therapies.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid L-ornithine. It features a methyl ester protecting the carboxylic acid group and a tert-butyloxycarbonyl (Boc) group protecting the side-chain (delta) amino group. The primary alpha-amino group is unprotected and exists as a hydrochloride salt, which enhances the compound's stability and handling characteristics.

Structural Identifiers:

-

SMILES: CC(C)(C)OC(=O)NCCC--INVALID-LINK--C(=O)OC.Cl

-

InChI: InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-4-6-8(12)9(14)16-4;/h8H,4-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1

Physicochemical and Spectroscopic Data Summary:

| Property | Value | Citations |

| CAS Number | 2480-96-8 | [1][2][3] |

| Molecular Formula | C11H23ClN2O4 | [1] |

| Molecular Weight | 282.76 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 154-155 °C | [4] |

| Purity | Available commercially at ≥97% and ≥98% | [2][3] |

| Storage Conditions | Inert atmosphere, 2-8°C, keep dry | [3][4] |

| Solubility | Based on its structure as a hydrochloride salt, it is expected to be soluble in water, methanol, and other polar solvents, with limited solubility in nonpolar organic solvents. | |

| Spectroscopic Data | NMR, HPLC, and LC-MS data are available from commercial suppliers for compound verification. | [5][6] |

Synonyms Include: L-Orn(Boc)-OMe·HCl, Nd-Boc-L-ornithine methyl ester hydrochloride, (S)-Methyl 2-aMino-5-((tert-butoxycarbonyl)aMino)pentanoate hydrochloride, N-DELTA-T-BUTOXYCARBONYL-L-ORNITHINE METHYL ESTER HYDROCHLORIDE.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in peptide coupling reactions.

The synthesis can be approached as a two-step process: first, the esterification of the commercially available Nδ-Boc-L-ornithine, followed by the formation of the hydrochloride salt at the α-amino group. A literature method for the esterification of N-Boc amino acids utilizes ceric ammonium nitrate (CAN).

Methodology:

-

Step 1: Esterification of Nδ-Boc-L-ornithine to form Boc-Orn-OMe.

-

In a round-bottom flask, dissolve Nδ-Boc-L-ornithine in methanol (MeOH).

-

Add ceric ammonium nitrate (CAN) to the solution at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, add ethyl acetate (EtOAc) and water to the reaction mixture and stir.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate (Na2SO4).

-

Remove the solvent under reduced pressure (in vacuo). The resulting residue is the crude N-Boc ornithine methyl ester (Boc-Orn-OMe).[7]

-

Purify the crude product by silica gel column chromatography to yield pure Boc-Orn-OMe.[7]

-

-

Step 2: Formation of the Hydrochloride Salt.

-

Dissolve the purified Boc-Orn-OMe from Step 1 in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the anhydrous solvent (e.g., diethyl ether) to remove any excess HCl.

-

Dry the resulting white solid under vacuum to yield the final product, this compound.

-

References

- 1. H-ORN(BOC)-OME HCL | 2480-96-8 [chemicalbook.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. H-ORN(BOC)-OME HCL CAS:2480-96-8, CasNo.2480-96-8 Hebei Sankai Chemical Technology Co., Ltd China (Mainland) [sankai.lookchem.com]

- 4. H-ORN(BOC)-OME HCL price,buy H-ORN(BOC)-OME HCL - chemicalbook [chemicalbook.com]

- 5. 2480-96-8|this compound|BLD Pharm [bldpharm.com]

- 6. 2480-96-8 | H-Orn(Boc)-OMe·HCl | Carbamates | Ambeed.com [ambeed.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

The Versatile Building Block: A Technical Guide to H-Orn(Boc)-OMe.HCl in Research

For Immediate Release

A Deep Dive into the Applications of a Key Ornithine Derivative in Peptide Synthesis and Drug Discovery

H-Orn(Boc)-OMe.HCl, a protected derivative of the non-proteinogenic amino acid ornithine, serves as a critical building block for researchers and scientists in the fields of medicinal chemistry and drug development. Its unique structural features, including orthogonal protection of its amino and carboxyl groups, allow for precise and controlled incorporation into a variety of molecular scaffolds. This technical guide provides an in-depth exploration of the uses of this compound, with a particular focus on its role in the synthesis of bioactive peptides and small molecule inhibitors, exemplified by its application in the development of targeted cancer therapies.

Core Applications in Synthetic Chemistry

This compound, chemically known as (S)-Methyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride, is primarily utilized in both solid-phase and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the side-chain amino group of ornithine, while the methyl ester (OMe) protects the C-terminal carboxylic acid. The hydrochloride salt form enhances the compound's stability and handling characteristics.

The strategic placement of these protecting groups allows for selective deprotection and subsequent modification, making it an invaluable tool for constructing complex peptides, peptidomimetics, and other intricate organic molecules. These synthesized compounds are instrumental in probing biological processes and developing novel therapeutic agents.

A Key Intermediate in the Synthesis of CDK4/6 Inhibitors

A significant application of ornithine derivatives, structurally related to this compound, is in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. One prominent example is Ribociclib, a drug approved for the treatment of certain types of breast cancer. While the direct use of this compound in the publicly disclosed synthesis of Ribociclib is not explicitly detailed, its structural motifs are representative of the key intermediates required. The synthesis of such inhibitors often involves the coupling of a protected diamine-containing fragment, like a derivative of this compound, with a heterocyclic core, such as a pyrimidine derivative.

The CDK4/6-Rb Signaling Pathway: A Target for Cancer Therapy

Ribociclib and other CDK4/6 inhibitors function by targeting a critical signaling pathway that regulates cell cycle progression. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. The core of this pathway involves the interaction between cyclin D, CDK4/6, and the retinoblastoma protein (pRb).

In a normal cell cycle, mitogenic signals lead to the formation of the cyclin D-CDK4/6 complex, which then phosphorylates pRb. This phosphorylation event causes the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase. By inhibiting CDK4/6, drugs like Ribociclib prevent the phosphorylation of pRb, thereby maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.

Caption: The CDK4/6-pRb signaling pathway and the mechanism of action of Ribociclib.

Experimental Protocols

The following are representative protocols for the key steps in utilizing this compound or analogous building blocks in the synthesis of a dipeptide or a key intermediate for a bioactive molecule.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a general method for coupling this compound with an N-terminally protected amino acid.

Materials:

-

This compound

-

N-Boc-protected amino acid (e.g., Boc-Phe-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DCM or a DCM/DMF mixture.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC.HCl (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.

-

Add the neutralized H-Orn(Boc)-OMe solution to the activated N-Boc-amino acid solution at 0 °C.

-

Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

In-Depth Technical Guide: H-Orn(Boc)-OMe.HCl (CAS: 2480-96-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Orn(Boc)-OMe.HCl, a key building block in synthetic chemistry, particularly for peptide synthesis and drug development. This document consolidates critical data, experimental protocols, and logical workflows to support its application in a research and development setting.

Core Compound Data

This compound, with the CAS number 2480-96-8, is the hydrochloride salt of the methyl ester of L-ornithine, where the side-chain (delta) amino group is protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection allows for the selective participation of the alpha-amino group in peptide bond formation.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value | Reference(s) |

| CAS Number | 2480-96-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₃ClN₂O₄ | [1][3] |

| Molecular Weight | 282.76 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3][5] |

| Melting Point | 154-155 °C | [5] |

| Purity | ≥95% to ≥98% | [4] |

| Storage Temperature | 2-8°C, Inert atmosphere | [5] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood.[7]

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Peptide Coupling Reaction

This protocol outlines the formation of a dipeptide by coupling an N-terminally protected amino acid (e.g., Boc-AA-OH) with this compound. A common coupling agent used is dicyclohexylcarbodiimide (DCC).

Materials:

-

This compound

-

N-Boc-protected amino acid (Boc-AA-OH)

-

Dicyclohexylcarbodiimide (DCC)

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Neutralization: Dissolve this compound (1.0 equivalent) in anhydrous CHCl₃ or DCM. Cool the solution to 0°C in an ice bath.

-

Add N-methylmorpholine (NMM) or DIPEA (1.1 equivalents) dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir the reaction mixture at 0°C for 15-20 minutes.

-

Activation: In a separate flask, dissolve the N-Boc-protected amino acid (Boc-AA-OH) (1.0 equivalent) in anhydrous CHCl₃ or DCM.

-

Coupling: Add the solution of the activated N-Boc-amino acid to the solution containing the free amine of ornithine methyl ester at 0°C.

-

Add a solution of DCC (1.1 equivalents) in CHCl₃ or DCM to the reaction mixture with stirring.

-

Allow the reaction to slowly warm to room temperature and stir for 24-36 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-dipeptide methyl ester.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., chloroform/petroleum ether) or by silica gel column chromatography.

N-α-Boc Deprotection

This protocol describes the removal of the temporary N-terminal Boc protecting group from the newly synthesized dipeptide, preparing it for further chain elongation.

Materials:

-

Boc-protected peptide methyl ester

-

4M HCl in 1,4-Dioxane

-

Anhydrous Diethyl Ether

Procedure:

-

Deprotection Reaction: Dissolve the Boc-protected peptide methyl ester in a minimal amount of 1,4-dioxane.

-

To this solution, add a 5-10 fold excess of 4M HCl in 1,4-dioxane.[8][9][10]

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The deprotection is typically complete within 30 minutes to 4 hours.[8]

-

Isolation: Upon completion, the deprotected peptide hydrochloride salt may precipitate from the solution.

-

The solvent and excess HCl are removed under reduced pressure (rotary evaporation).

-

Add cold, anhydrous diethyl ether to the residue to induce or complete precipitation.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting peptide methyl ester hydrochloride is often used in the next coupling step without further purification.

Mandatory Visualizations

General Workflow for Dipeptide Synthesis

The following diagram illustrates the logical steps for a solution-phase synthesis of a dipeptide using this compound.

Caption: Solution-phase synthesis workflow for a dipeptide.

Logical Flow of Boc Deprotection

This diagram outlines the key stages of the acid-catalyzed removal of the N-terminal Boc protecting group.

Caption: Step-by-step workflow for Boc deprotection.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of peptides and peptidomimetics.[11] The ornithine residue, with its side-chain amino group, is a common feature in many biologically active peptides, including some antibiotics and hormones. The ability to incorporate ornithine into a peptide sequence in a controlled manner is essential for:

-

Structure-Activity Relationship (SAR) Studies: By substituting other amino acids with ornithine, researchers can probe the role of charge and chain length on the biological activity of a peptide.

-

Development of Novel Therapeutics: Ornithine-containing peptides are being investigated for various therapeutic applications. The side-chain amino group can also be a site for further modification, such as pegylation or conjugation to other molecules to improve pharmacokinetic properties.[11]

-

Synthesis of Complex Natural Products: Many natural products with interesting biological activities contain ornithine or ornithine-derived moieties.

References

- 1. H-ORN(BOC)-OME HCL | 2480-96-8 [chemicalbook.com]

- 2. 2480-96-8|this compound|BLD Pharm [bldpharm.com]

- 3. H-ORN(BOC)-OME HCL CAS:2480-96-8, CasNo.2480-96-8 Hebei Sankai Chemical Technology Co., Ltd China (Mainland) [sankai.lookchem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. H-ORN(BOC)-OME HCL price,buy H-ORN(BOC)-OME HCL - chemicalbook [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Overview of Custom Peptide Synthesis [peptide2.com]

H-Orn(Boc)-OMe.HCl molecular weight and formula

An In-depth Technical Guide to H-Orn(Boc)-OMe.HCl

This guide provides an in-depth overview of the chemical properties of this compound, a compound of significant interest to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound, also known as N-delta-t-butoxycarbonyl-L-ornithine methyl ester hydrochloride, is a derivative of the amino acid ornithine. The incorporation of the Boc (tert-butoxycarbonyl) protecting group and the methyl ester modification makes it a valuable building block in peptide synthesis and other organic chemistry applications.

| Property | Value |

| Molecular Formula | C11H23ClN2O4[1][2][3][4] |

| Molecular Weight | 282.77 g/mol [5] (also cited as 282.76 g/mol [1][3]) |

| CAS Number | 2480-96-8[1][2][5] |

| Appearance | White to off-white solid[2][3] |

| Purity | Typically ≥97%[2][5] |

| Storage Conditions | Inert atmosphere, room temperature or 2-8°C[1][3] |

Structural Representation and Logical Relationships

The molecular structure of this compound is central to its reactivity and utility. The following diagram illustrates the key functional groups and their relationships within the molecule.

Experimental Protocols

Due to the nature of this request focusing on the intrinsic properties of a chemical compound, detailed experimental protocols for its synthesis or use are not provided here. The characterization data presented is typically obtained through standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the presence of key functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Researchers utilizing this compound in their work would develop specific experimental protocols tailored to their application, such as solid-phase peptide synthesis (SPPS) or solution-phase reactions.

References

- 1. 2480-96-8|this compound|BLD Pharm [bldpharm.com]

- 2. H-ORN(BOC)-OME HCL CAS:2480-96-8, CasNo.2480-96-8 Hebei Sankai Chemical Technology Co., Ltd China (Mainland) [sankai.lookchem.com]

- 3. H-ORN(BOC)-OME HCL price,buy H-ORN(BOC)-OME HCL - chemicalbook [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. chemuniverse.com [chemuniverse.com]

An In-Depth Technical Guide to the Synthesis and Purification of H-Orn(Boc)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-δ-tert-butyloxycarbonyl-L-ornithine methyl ester hydrochloride, commonly abbreviated as H-Orn(Boc)-OMe.HCl. This compound is a critical building block in peptide synthesis and drug discovery, valued for its role in the controlled assembly of complex peptide chains.[1] This guide details a reliable synthetic protocol, purification methods, and expected analytical data to assist researchers in its preparation and quality assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2480-96-8 | [2] |

| Molecular Formula | C₁₁H₂₃ClN₂O₄ | [2] |

| Molecular Weight | 282.77 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 159 - 161 °C | [1] |

| Optical Rotation | [α]²⁰/D = +13 ± 1° (c=1 in water) | [1] |

| Purity | ≥98% (HPLC) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of the carboxylic acid of N-δ-Boc-L-ornithine in the presence of an acid catalyst. A common and effective method involves the use of thionyl chloride (SOCl₂) in methanol (MeOH).[3][4] This approach generates hydrochloric acid in situ, which catalyzes the esterification and also forms the hydrochloride salt of the free α-amino group.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

N-δ-Boc-L-ornithine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend N-δ-Boc-L-ornithine (1.0 eq.) in anhydrous methanol. The volume of methanol should be sufficient to create a slurry that can be stirred effectively.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath to 0°C. Slowly add thionyl chloride (2.0-3.0 eq.) dropwise to the stirred suspension.[3] Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the solution to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product, this compound, is typically obtained as a solid or viscous oil.

-

Purification: The crude product can be purified by crystallization or column chromatography (see below for details). A common method for purification is trituration or crystallization from a solvent system such as methanol/diethyl ether.

Purification of this compound

High purity of this compound is crucial for its successful application in peptide synthesis. The two primary methods for purification are crystallization and silica gel column chromatography.

Crystallization

-

Dissolve the crude product in a minimal amount of a polar solvent, such as methanol.

-

Slowly add a less polar solvent, such as diethyl ether, until the solution becomes slightly turbid.

-

Allow the solution to stand at a low temperature (e.g., 4°C) to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Silica Gel Column Chromatography

For challenging purifications, flash column chromatography can be employed.[5] Due to the basic nature of the free amine, peak tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.5-1.0% v/v), to the mobile phase.[5]

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) or a chloroform/methanol mixture (e.g., 95:5 v/v).[5] |

| Additive | 0.5 - 1.0% (v/v) Triethylamine (optional, to reduce peak tailing)[5] |

Data Presentation

Expected Yield and Purity

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by HPLC) | ≥98% |

Note: The yield is representative and may vary depending on the reaction scale and purification efficiency.

Characterization Data

The following tables summarize the expected analytical data for this compound.

Table 2: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | m | 1H | α-CH |

| ~3.7 - 3.8 | s | 3H | OCH₃ |

| ~3.1 - 3.2 | m | 2H | δ-CH₂ |

| ~1.9 - 2.1 | m | 2H | β-CH₂ |

| ~1.6 - 1.8 | m | 2H | γ-CH₂ |

| 1.44 | s | 9H | C(CH₃)₃ |

Note: Spectra are typically recorded in CDCl₃ or D₂O. Chemical shifts are approximate and can be influenced by the solvent and concentration.

Table 3: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 172 | C=O (ester) |

| ~156 - 157 | C=O (Boc) |

| ~80 | C(CH₃)₃ |

| ~52 - 53 | OCH₃ |

| ~51 - 52 | α-CH |

| ~39 - 40 | δ-CH₂ |

| ~28 - 29 | C(CH₃)₃ |

| ~27 - 28 | β-CH₂ |

| ~24 - 25 | γ-CH₂ |

Note: Spectra are typically recorded in CDCl₃ or D₂O. Chemical shifts are approximate and can be influenced by the solvent and concentration.

Table 4: Recommended HPLC Analytical Method

| Parameter | Description |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 95% B over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

Logical Relationships in Synthesis and Purification

Caption: Key stages in this compound production.

This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents mentioned.

References

Navigating the Stability and Storage of H-Orn(Boc)-OMe.HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-Orn(Boc)-OMe.HCl (Methyl (2S)-2-amino-5-[(tert-butoxycarbonyl)amino]pentanoate hydrochloride). Understanding the chemical stability of this key building block is critical for ensuring its integrity and performance in research and drug development applications, particularly in peptide synthesis. This document outlines the factors influencing its stability, potential degradation pathways, and best practices for storage and handling, supported by available data and chemical principles.

Core Concepts: Chemical Structure and Inherent Stability Factors

This compound possesses three key functional groups that dictate its stability profile: a primary amine hydrochloride salt, a methyl ester, and a tert-butoxycarbonyl (Boc) protecting group. The hydrochloride salt form significantly enhances the stability of the compound, particularly of the amino acid ester.[1] Free amino acid esters are often unstable and can be prone to polymerization or cyclization to form diketopiperazines; the hydrochloride salt provides shelf-stability.[2][3]

However, the molecule is susceptible to degradation under certain conditions. The two primary points of lability are the Boc group, which is sensitive to acidic conditions, and the methyl ester, which can be hydrolyzed under basic conditions.

Quantitative Data Summary: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or below -15°C | To slow down potential degradation reactions. Some suppliers recommend cold-chain transportation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent exposure to moisture and oxygen, which can contribute to hydrolysis and oxidative degradation. |

| Light | Store in the dark | To prevent potential photolytic degradation, although specific data on photosensitivity is not available. |

| Moisture | Store in a dry environment/desiccator | The compound is a salt and can be hygroscopic. Moisture can lead to hydrolysis of the ester and potentially affect the stability of the Boc group. |

| Container | Tightly sealed container | To maintain an inert and dry atmosphere. |

Potential Degradation Pathways and Mechanisms

The primary degradation pathways for this compound are anticipated to be the cleavage of the Boc group and the hydrolysis of the methyl ester.

Acid-Catalyzed Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[4][5] While the compound is supplied as a hydrochloride salt, exposure to stronger acidic conditions or prolonged storage in a non-anhydrous acidic environment could lead to the removal of the Boc group. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.

Base-Mediated Hydrolysis of the Methyl Ester

The methyl ester group is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylic acid.[6] This reaction, known as saponification, is typically irreversible. Exposure to basic environments during workup, purification, or improper storage can lead to this degradation.

Experimental Protocols: General Approach to Stability Testing

While a specific, validated stability-indicating assay for this compound is not publicly documented, a general protocol for assessing the stability of amino acid derivatives can be adapted.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, humidity, acid, base, light).

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature for a defined period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid sample or a solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid sample or a solution to UV and visible light in a photostability chamber.

-

-

Analysis:

-

Utilize a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be capable of separating the parent compound from its potential degradation products.

-

Monitor the appearance of new peaks and the decrease in the peak area of the parent compound over time.

-

Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Determine the degradation kinetics if time-course studies are performed.

-

Visualizing Stability and Handling

To further clarify the factors influencing the stability and the recommended procedures for handling this compound, the following diagrams are provided.

Caption: Factors influencing the stability of this compound.

Caption: Recommended storage and handling workflow for this compound.

Conclusion and Best Practices

The stability of this compound is intrinsically linked to its chemical structure. While the hydrochloride salt form imparts a degree of stability, particularly against self-condensation, the presence of the acid-labile Boc group and the base-labile methyl ester necessitates careful storage and handling. To ensure the integrity of this valuable reagent, it is imperative to store it at low temperatures, under a dry and inert atmosphere, and protected from light. Adherence to these guidelines will minimize the risk of degradation, thereby ensuring the reliability and reproducibility of experimental results in sensitive applications such as peptide synthesis and drug discovery. For critical applications, it is recommended to perform an analytical check of the material's purity if it has been stored for an extended period or if there are any concerns about the storage conditions.

References

- 1. quora.com [quora.com]

- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to H-Orn(Boc)-OMe.HCl for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Peptide Synthesis and Drug Discovery

H-Orn(Boc)-OMe.HCl, or L-Ornithine(Nδ-Boc) methyl ester hydrochloride, is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and its application in synthetic protocols, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The product is typically available in quantities ranging from milligrams to kilograms, with purity levels generally exceeding 97%. Key specifications from various suppliers are summarized below for easy comparison.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| ChemUniverse | P56889 | 97% | 2480-96-8 | C₁₁H₂₂N₂O₄·HCl | 282.77 |

| Bachem | - | - | 2480-96-8 | - | 282.77 |

| Hebei Sankai Chemical | - | 98% | 2480-96-8 | C₁₁H₂₃ClN₂O₄ | - |

| BLD Pharm | - | - | 2480-96-8 | - | - |

| ChemicalBook | - | - | 2480-96-8 | C₁₁H₂₃ClN₂O₄ | 282.76 |

Physicochemical Properties and Handling

This compound is typically supplied as a white to off-white crystalline powder. It is soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), which are common in peptide synthesis. As a hydrochloride salt, it is important to neutralize the α-amino group with a non-nucleophilic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), prior to its use in peptide coupling reactions.

Storage: It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances.

Core Applications in Peptide Synthesis

The primary application of this compound lies in its role as a versatile building block for the incorporation of ornithine residues into peptide chains. The tert-butyloxycarbonyl (Boc) protecting group on the δ-amino group and the methyl ester on the C-terminus provide orthogonal protection, allowing for selective deprotection and chain elongation.

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, this compound serves as a key component for the synthesis of dipeptides and larger peptide fragments. The general workflow involves the coupling of an N-terminally protected amino acid to the deprotected α-amino group of this compound.

Solid-Phase Peptide Synthesis (SPPS)

While this compound is primarily used in solution-phase, derivatives of Boc-protected ornithine are fundamental in solid-phase peptide synthesis (SPPS). In a typical Boc-SPPS strategy, the C-terminal amino acid is first attached to a solid support (resin). The synthesis then proceeds by repetitive cycles of Nα-Boc deprotection and coupling of the next Boc-protected amino acid.

Experimental Protocols

General Procedure for Solution-Phase Dipeptide Synthesis

The following is a representative protocol for the synthesis of a dipeptide using this compound.

-

Neutralization of this compound: Dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM or DMF). Cool the solution to 0 °C and add a non-nucleophilic base such as DIEA (1.1 equivalents) dropwise. Stir the solution for 15-30 minutes at 0 °C.

-

Activation of the N-Boc-Amino Acid: In a separate flask, dissolve the N-Boc protected amino acid (1.05 equivalents) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C and add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.

-

Coupling Reaction: Add the neutralized H-Orn(Boc)-OMe solution from step 1 to the activated amino acid mixture from step 2. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). The filtrate is then typically washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quality Control and Analytical Methods

The purity and identity of this compound and the resulting peptides are critical. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column is typically employed with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra will show characteristic peaks for the Boc group, the methyl ester, and the ornithine backbone.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Role in Drug Discovery and Development

Ornithine-containing peptides have garnered significant interest in drug discovery due to their diverse biological activities. The incorporation of ornithine can enhance the therapeutic properties of peptides, such as increased enzymatic stability, improved cell permeability, and altered receptor binding affinity. This compound serves as a crucial starting material for the synthesis of these modified peptides, enabling the exploration of their potential as novel drug candidates. For instance, ornithine can be a precursor for the synthesis of arginine analogs or can be incorporated into cyclic peptides to confer conformational rigidity, a strategy often employed to enhance biological activity and stability.

As the field of peptide-based therapeutics continues to expand, the demand for high-quality, well-characterized building blocks like this compound is expected to grow, underscoring its importance in the advancement of medicinal chemistry and the development of next-generation pharmaceuticals.

Navigating the Safe Handling of H-Orn(Boc)-OMe.HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

H-Orn(Boc)-OMe.HCl, or N-δ-Boc-L-ornithine methyl ester hydrochloride, is a valuable building block in peptide synthesis and drug development. As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from available safety data.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is important to recognize and understand the associated hazards to mitigate risks effectively.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper storage and handling.

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₂₃ClN₂O₄ |

| Molecular Weight | 282.76 g/mol |

| Melting Point | 154-155 °C |

| Storage Temperature | 2-8 °C, under an inert atmosphere |

Safe Handling and Experimental Protocols

Adherence to standard laboratory safety protocols is essential when working with this compound. The following workflow outlines the key steps for safe handling from receipt to disposal.

Safe handling workflow for this compound.

Experimental Protocol for Safe Weighing and Dispensing:

-

Preparation: Ensure a chemical fume hood is operational. Gather all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriate waste containers.

-

Personal Protective Equipment (PPE): Don a lab coat, chemical safety goggles, and nitrile gloves. For operations with a higher risk of aerosolization, consider a face shield and respiratory protection.

-

Dispensing: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation. Open the container inside the fume hood.

-

Weighing: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.

-

Cleanup: Promptly clean any minor spills on the balance with a damp cloth (ensure compatibility) and dispose of it as hazardous waste.

-

Storage: Securely close the container and return it to the designated storage location (2-8°C).

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical line of defense against chemical exposure.

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing. |

| Hand Protection | Chemically resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any tears or punctures before use. |

| Skin and Body | A laboratory coat should be worn at all times. For larger quantities or increased risk of exposure, consider a chemical-resistant apron. |

| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate PPE.

-

Environmental Precautions: Prevent the substance from entering drains or waterways.

-

Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For large spills, contact environmental health and safety personnel.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep refrigerated at 2-8°C.

-

Store under an inert atmosphere to prevent degradation.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

-

Do not allow the material to be released into the environment.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risks and fostering a secure research environment.

Solubility Profile of H-Orn(Boc)-OMe.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-δ-(tert-butoxycarbonyl)-L-ornithine methyl ester hydrochloride (H-Orn(Boc)-OMe.HCl), a key building block in peptide synthesis and various drug development endeavors. Understanding the solubility of this compound in different solvents is critical for its effective handling, reaction optimization, and formulation.

Core Concepts in Solubility of Protected Amino Acids

The solubility of amino acid derivatives like this compound is governed by the interplay of its structural features: the free α-amino group, the methyl ester, the Boc-protecting group on the side chain, and its hydrochloride salt form. The presence of the hydrochloride salt generally enhances solubility in polar solvents, particularly water, due to the ionic nature of the α-amino group. Conversely, the bulky and hydrophobic tert-butoxycarbonyl (Boc) group and the methyl ester can contribute to solubility in less polar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published across a wide range of solvents. However, based on the solubility of analogous compounds and general principles of amino acid derivative solubility, the following table summarizes the expected solubility profile. It is strongly recommended that researchers determine the solubility for their specific application and conditions empirically.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Expected Solubility of this compound |

| Water | H₂O | 18.02 | Soluble |

| Methanol (MeOH) | CH₃OH | 32.04 | Highly Soluble |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Highly Soluble (analogous compounds soluble at 100 mg/mL)[1] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Sparingly Soluble to Insoluble |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Sparingly Soluble to Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (white to off-white powder)

-

Solvent of interest (e.g., water, methanol, DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes for standard solution preparation

Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary for the analytical method.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Add a known volume of the solvent to the vial. Cap the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The optimal time should be determined by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or g/L) by back-calculating from the diluted sample concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic and Synthetic Profile of H-Orn(Boc)-OMe.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a representative synthetic protocol for N-δ-(tert-Butoxycarbonyl)-L-ornithine methyl ester hydrochloride, commonly referred to as H-Orn(Boc)-OMe.HCl. This compound is a key building block in peptide synthesis and various pharmaceutical research applications. The information presented herein is curated for professionals engaged in drug discovery and development.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds. These values serve as a reference for the characterization of this molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~4.1 | Triplet | 1H | α-CH |

| ~3.8 | Singlet | 3H | O-CH₃ |

| ~3.2 | Quartet | 2H | δ-CH₂ |

| ~1.9 | Multiplet | 2H | β-CH₂ |

| ~1.7 | Multiplet | 2H | γ-CH₂ |

| 1.45 | Singlet | 9H | Boc (C(CH₃)₃) |

| ~8.4 | Broad Singlet | 3H | α-NH₃⁺ |

| ~6.8 | Broad Singlet | 1H | δ-NH |

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O (ester) |

| ~157 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~53 | O-CH₃ |

| ~52 | α-CH |

| ~40 | δ-CH₂ |

| ~29 | β-CH₂ |

| ~28 | C(CH₃)₃ (Boc) |

| ~24 | γ-CH₂ |

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H Stretch (Amine Salt) |

| ~3000-2850 | C-H Stretch |

| ~1740 | C=O Stretch (Ester) |

| ~1690 | C=O Stretch (Carbamate) |

| ~1520 | N-H Bend |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion |

| 247.16 | [M+H]⁺ (Free Base) |

| 269.14 | [M+Na]⁺ (Free Base) |

M refers to the molecular weight of the free base, C₁₁H₂₂N₂O₄.

Experimental Protocols

The following section outlines a general and plausible experimental protocol for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure involves two main steps: the esterification of N-δ-Boc-L-ornithine and the subsequent formation of the hydrochloride salt.

Step 1: Esterification of N-δ-Boc-L-ornithine

-

Suspend N-δ-Boc-L-ornithine in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain the crude product.

Step 2: Purification and Salt Formation

-

Dissolve the crude product in a minimal amount of water.

-

Wash the aqueous solution with an organic solvent such as diethyl ether to remove any non-polar impurities.

-

The aqueous layer containing the desired product as the hydrochloride salt can be concentrated under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound as a white solid.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized this compound.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. Researchers are advised to consult specific literature for detailed experimental conditions and to perform thorough characterization to confirm the identity and purity of the synthesized compound.

Methodological & Application

Application Notes and Protocols for H-Orn(Boc)-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Orn(Boc)-OMe.HCl, or L-Ornithine δ-N-Boc, α-methyl ester hydrochloride, is a valuable non-proteinogenic amino acid derivative for peptide synthesis. Its unique structure, featuring a protected side-chain amine (Boc) and a protected carboxyl group (methyl ester), allows for specialized applications in Solid-Phase Peptide Synthesis (SPPS). While unconventional for standard C-to-N terminal peptide elongation, this building block is particularly useful for the synthesis of peptides with a C-terminal ornithine methyl ester. Such modifications can enhance the therapeutic potential of peptides by increasing their stability against enzymatic degradation and improving cell membrane permeability.

This document provides detailed application notes and protocols for the use of this compound in SPPS, focusing on a side-chain anchoring strategy. Additionally, it outlines the biological significance of ornithine-containing peptides and relevant biochemical pathways.

Physicochemical and Handling Information

Proper storage and handling of this compound are critical for successful synthesis.

| Property | Value |

| CAS Number | 2480-96-8 |

| Molecular Formula | C₁₁H₂₃ClN₂O₄ |

| Molecular Weight | 282.76 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Storage | Store at 2-8°C, desiccated |

Application in Solid-Phase Peptide Synthesis: Side-Chain Anchoring Strategy

The synthesis of peptides with a C-terminal methyl ester using this compound on a solid support is best achieved through a side-chain anchoring approach. This method involves attaching the δ-amino group of the ornithine derivative to a suitable resin, leaving the α-amino group free for subsequent peptide chain elongation in the C-to-N direction.

Experimental Workflow: Side-Chain Anchoring and Peptide Elongation

Caption: Workflow for SPPS via side-chain anchoring.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the side-chain anchoring of amino acids and standard Fmoc-SPPS. Researchers should optimize these conditions for their specific peptide sequence and scale.

Protocol 1: Side-Chain Anchoring of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol outlines the attachment of the δ-amino group of ornithine to the resin.

| Step | Procedure | Reagents and Solvents | Time |

| 1 | Resin Swelling | 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g), Dichloromethane (DCM) | 30 min |

| 2 | Neutralization | This compound (3 equiv.), Diisopropylethylamine (DIPEA) (3.1 equiv.), DCM | 10 min |

| 3 | Anchoring | Add neutralized amino acid solution to the swollen resin | 2-4 h |

| 4 | Capping | DCM:Methanol:DIPEA (17:2:1) | 30 min |

| 5 | Washing | DCM, Dimethylformamide (DMF) | 15 min |

Methodology:

-

Swell the 2-CTC resin in DCM in a reaction vessel.

-

In a separate flask, dissolve this compound in DCM and add DIPEA to neutralize the hydrochloride salt.

-

Drain the DCM from the resin and add the neutralized amino acid solution. Agitate the mixture at room temperature.

-

After the reaction, drain the solution and add the capping mixture to block any unreacted chlorotrityl groups.

-

Wash the resin thoroughly with DCM and then DMF to prepare for peptide synthesis.

Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation

This protocol describes a single cycle of amino acid addition.

| Step | Procedure | Reagents and Solvents | Time |

| 1 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| 2 | Washing | DMF, DCM | 10 min |

| 3 | Coupling | Fmoc-amino acid (3 equiv.), HBTU (2.9 equiv.), HOBt (3 equiv.), DIPEA (6 equiv.), DMF | 1-2 h |

| 4 | Washing | DMF, DCM | 10 min |

Methodology:

-

Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the anchored ornithine.

-

Wash the resin extensively with DMF and DCM.

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate.

-

Wash the resin with DMF and DCM. Repeat the cycle for each subsequent amino acid.

Protocol 3: Cleavage and Final Deprotection

This protocol describes the release of the peptide from the resin and removal of side-chain protecting groups.

| Step | Procedure | Reagents and Solvents | Time |

| 1 | Resin Washing and Drying | DCM, Methanol, Diethyl ether | 15 min |

| 2 | Cleavage | Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) | 2-3 h |

| 3 | Precipitation | Cold diethyl ether | 30 min |

| 4 | Purification | HPLC | - |

Methodology:

-

Wash the peptide-resin with DCM, then methanol, and finally diethyl ether. Dry the resin under vacuum.

-

Treat the resin with the cleavage cocktail at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

-

Purify the crude peptide by reverse-phase HPLC.

Biological Significance and Applications

Peptides containing ornithine are of significant interest in drug development due to their unique biochemical properties and biological activities.

Role in the Urea Cycle

Ornithine is a key intermediate in the urea cycle, the metabolic pathway responsible for the detoxification of ammonia in the liver. Understanding this cycle is crucial for researchers in metabolic diseases and liver function.

Caption: The Urea Cycle pathway.

Antimicrobial Peptides

Many naturally occurring and synthetic antimicrobial peptides (AMPs) incorporate ornithine. The primary amine of the ornithine side chain is protonated at physiological pH, contributing to the overall positive charge of the peptide. This positive charge is crucial for the initial electrostatic interaction with the negatively charged bacterial membrane, which is the first step in the antimicrobial mechanism of many AMPs.

Caption: Generalized mechanism of action for cationic antimicrobial peptides.

Conclusion

This compound is a specialized amino acid derivative that enables the synthesis of peptides with a C-terminal ornithine methyl ester via a side-chain anchoring strategy in SPPS. This modification can impart favorable properties to peptide drug candidates, such as increased stability and bioavailability. The protocols and information provided herein serve as a comprehensive guide for researchers to explore the synthesis and application of these unique peptides. Careful optimization of the described methods is recommended to achieve the best results for specific peptide sequences.

Application Notes and Protocols: Boc Deprotection of H-Orn(Boc)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and general organic chemistry, serving as a robust protecting group for primary and secondary amines. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the deprotection of N-delta-Boc-L-ornithine methyl ester hydrochloride (H-Orn(Boc)-OMe.HCl), a key intermediate in the synthesis of various peptides and pharmaceutical compounds. The protocol described herein utilizes a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane, a method renowned for its efficiency, selectivity, and high yield.[1][2][3][4]

The deprotection of this compound yields L-ornithine methyl ester dihydrochloride (H-Orn-OMe.2HCl), a versatile building block for further synthetic transformations. The use of 4M HCl in dioxane offers a clean and rapid transformation, typically reaching completion within 30 minutes to 2 hours at ambient temperature.[1][2]

Reaction Principle

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by the strong acid, HCl. This protonation enhances the electrophilicity of the carbamate carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. The collapse of this intermediate generates a stable tert-butyl cation and a transient carbamic acid. The carbamic acid is inherently unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. In the presence of excess HCl, the newly liberated amino group is protonated to form the corresponding hydrochloride salt.

Data Presentation

The following table summarizes the typical quantitative data associated with the Boc deprotection of amino acid methyl esters using 4M HCl in dioxane. While specific data for this compound is not extensively published, the presented data is representative of the high efficiency of this method for similar substrates.

| Parameter | Value | Reference |

| Reagent | 4M HCl in 1,4-Dioxane | [1][2][5] |

| Typical Reaction Time | 30 minutes - 2 hours | [1][2] |

| Reaction Temperature | Room Temperature (approx. 20-25 °C) | [1][2] |

| Typical Yield | >95% | [2][6] |

| Product Purity | High (typically crystalline solid) | [6] |

Experimental Protocol

This protocol details the procedure for the Boc deprotection of this compound to yield H-Orn-OMe.2HCl.

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane (anhydrous)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath (optional, for controlling initial exotherm)

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a minimal amount of a suitable co-solvent if necessary, although direct addition to the HCl/dioxane solution is common.

-

Addition of Reagent: To the stirred starting material (or solution) at room temperature, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl). A slight exotherm may be observed. For larger scale reactions, an ice bath can be used to moderate the initial temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting material is no longer detectable. This usually takes between 30 minutes and 2 hours.

-

Work-up and Isolation:

-

Upon completion of the reaction, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

-

To the resulting residue, add cold, anhydrous diethyl ether to induce precipitation of the hydrochloride salt.

-

Stir or sonicate the suspension to ensure complete precipitation and to break up any clumps, forming a fine, filterable solid.

-

Isolate the solid product by filtration.

-

Wash the collected solid with additional portions of cold, anhydrous diethyl ether to remove any residual non-polar impurities.

-

-

Drying: Dry the final product, H-Orn-OMe.2HCl, under vacuum to obtain a white to off-white crystalline solid.

Mandatory Visualizations

References

- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Boc Deprotection - HCl [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Coupling Reactions Using H-Orn(Boc)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of H-Orn(Boc)-OMe.HCl (Methyl (2S)-2-amino-5-[(tert-butoxycarbonyl)amino]pentanoate hydrochloride) in peptide coupling reactions. This versatile building block is a key component in the synthesis of ornithine-containing peptides, which are of significant interest in drug discovery and development due to their presence in various bioactive molecules.

Introduction to this compound in Peptide Synthesis

This compound is a protected form of the amino acid ornithine. The Boc (tert-butoxycarbonyl) group protects the side-chain amine, while the methyl ester protects the C-terminal carboxylic acid. The hydrochloride salt form enhances the stability and handling of the free α-amino group. This compound is primarily used as the amine nucleophile in peptide bond formation.

The general principle of a coupling reaction involving this compound is the activation of a carboxylic acid of an N-protected amino acid, which is then reacted with the free α-amino group of this compound to form a dipeptide. This process can be repeated to build longer peptide chains.

General Workflow for Peptide Coupling

The fundamental workflow for a coupling reaction with this compound involves several key steps: neutralization of the hydrochloride salt, activation of the carboxylic acid partner, the coupling reaction itself, and subsequent work-up and purification.

Caption: General workflow for peptide coupling with this compound.

Experimental Protocols

Several classes of coupling reagents can be employed for the formation of the amide bond with this compound. The choice of reagent can impact reaction time, yield, and the suppression of side reactions such as racemization.[1] Below are detailed protocols for commonly used coupling methods.

Carbodiimide-Mediated Coupling using EDC and HOBt

This is a widely used and cost-effective method for peptide bond formation.[2][3][4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and 1-Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve efficiency.[1][4]

Materials:

-

N-Protected Amino Acid (e.g., Boc-Phe-OH) (1.0 eq)

-

This compound (1.0 eq)

-

EDC.HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the N-Protected Amino Acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add DIPEA (2.0 eq) dropwise to the stirred solution. The first equivalent neutralizes the HCl salt, and the second acts as the base for the coupling reaction.

-

Add EDC.HCl (1.2 eq) to the reaction mixture in one portion.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[5][6]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

Caption: Workflow for EDC/HOBt mediated coupling.

Uronium/Aminium Salt-Mediated Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered amino acids.[2][7][8]

Materials:

-

N-Protected Amino Acid (1.0 eq)

-

This compound (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Ethyl Acetate

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the N-Protected Amino Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

-

Add the neutralized this compound solution and an additional 2.0 equivalents of DIPEA to the pre-activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: Workflow for HATU mediated coupling.

Data Presentation: Reagent Stoichiometry and Typical Conditions

The following tables summarize the typical stoichiometry and reaction conditions for the coupling of an N-protected amino acid with this compound. Please note that optimal conditions may vary depending on the specific amino acid being coupled.

Table 1: Reagent Stoichiometry for a 1 mmol Scale Reaction